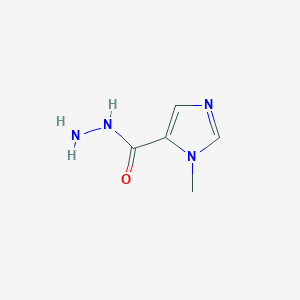

1-Methyl-1H-imidazole-5-carbohydrazide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-methylimidazole-4-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4O/c1-9-3-7-2-4(9)5(10)8-6/h2-3H,6H2,1H3,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFIAOJVURKEWPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC=C1C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70332840 | |

| Record name | 1-Methyl-1H-imidazole-5-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70332840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23585-00-4 | |

| Record name | 1-Methyl-1H-imidazole-5-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70332840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Methyl-1H-imidazole-5-carbohydrazide: Synthesis, Characterization, and Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1-Methyl-1H-imidazole-5-carbohydrazide, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The imidazole nucleus is a crucial pharmacophore found in numerous clinically approved drugs, while the carbohydrazide moiety is a versatile functional group known for its diverse biological activities. This document details the synthesis, characterization, and physicochemical properties of this compound, offering a foundational resource for researchers exploring its potential applications.

Core Physicochemical Characteristics

While extensive experimental data for this compound is not widely available in the public domain, its fundamental properties can be established through chemical database records and predicted through computational models.

| Property | Value | Source |

| CAS Number | 23585-00-4 | Santa Cruz Biotechnology |

| Molecular Formula | C₅H₈N₄O | Santa Cruz Biotechnology |

| Molecular Weight | 140.15 g/mol | Santa Cruz Biotechnology |

| Monoisotopic Mass | 140.06981 Da | PubChemLite |

| SMILES | CN1C=NC=C1C(=O)NN | PubChemLite |

| InChI Key | CFIAOJVURKEWPG-UHFFFAOYSA-N | PubChemLite |

| Predicted XlogP | -1.1 | PubChemLite |

| Predicted Hydrogen Bond Donors | 2 | PubChemLite |

| Predicted Hydrogen Bond Acceptors | 3 | PubChemLite |

| Predicted Rotatable Bond Count | 1 | PubChemLite |

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process, starting from the commercially available 1-Methyl-1H-imidazole-5-carboxylic acid. This method is adapted from established procedures for the synthesis of similar carbohydrazide derivatives.

Step 1: Esterification of 1-Methyl-1H-imidazole-5-carboxylic acid

The first step involves the conversion of the carboxylic acid to its corresponding methyl or ethyl ester. This is a standard esterification reaction, typically carried out in the presence of an alcohol and a catalytic amount of strong acid.

Protocol:

-

To a solution of 1-Methyl-1H-imidazole-5-carboxylic acid (1 equivalent) in methanol or ethanol (10-20 volumes), add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Neutralize the residue with a saturated solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

-

Purify the crude product by column chromatography on silica gel if necessary.

Step 2: Hydrazinolysis of the Ester

The resulting ester is then converted to the target carbohydrazide by reaction with hydrazine hydrate.

Protocol:

-

Dissolve the synthesized methyl or ethyl 1-methyl-1H-imidazole-5-carboxylate (1 equivalent) in ethanol (10-20 volumes).

-

Add an excess of hydrazine hydrate (2-3 equivalents) to the solution.

-

Heat the reaction mixture to reflux and monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

The product, this compound, is expected to precipitate out of the solution.

-

Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

Caption: Synthetic pathway for this compound.

Physicochemical Characterization Workflow

A comprehensive characterization of the synthesized this compound is essential to confirm its identity, purity, and structure. The following experimental workflow outlines the key analytical techniques to be employed.

Purity Assessment

-

Thin Layer Chromatography (TLC): A rapid and straightforward method to assess the purity of the synthesized compound and to monitor the progress of the reactions. A suitable solvent system (e.g., ethyl acetate/methanol) should be developed to achieve good separation.

-

High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of the purity of the final product. A reversed-phase C18 column with a mobile phase consisting of a mixture of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol is a common starting point.

Structural Elucidation

-

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful technique for elucidating the molecular structure.

-

¹H NMR: The spectrum is expected to show distinct signals for the protons on the imidazole ring, the methyl group, and the -NH and -NH₂ protons of the hydrazide moiety. The chemical shifts and coupling patterns will be characteristic of the compound's structure. For comparison, the predicted ¹H NMR spectrum of the related 1-methylimidazole in D₂O shows signals for the imidazole protons and the methyl group.

-

¹³C NMR: The spectrum will show signals for each unique carbon atom in the molecule, including the carbonyl carbon of the hydrazide group and the carbons of the imidazole ring and the methyl group.

-

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in the molecule. Key characteristic absorption bands are expected for:

-

N-H stretching vibrations of the hydrazide group (typically in the range of 3200-3400 cm⁻¹).

-

C=O stretching vibration of the carbonyl group (around 1650-1680 cm⁻¹).

-

C=N and C=C stretching vibrations of the imidazole ring. The FT-IR spectrum of 1-methylimidazole shows characteristic peaks for the imidazole ring.

-

-

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. Electrospray ionization (ESI) is a suitable technique for this type of molecule. The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺. The NIST WebBook provides mass spectral data for 1-methylimidazole, which can serve as a reference for the fragmentation of the imidazole core.

Elemental Analysis

-

Combustion Analysis: This technique determines the percentage composition of carbon, hydrogen, and nitrogen in the sample. The experimentally determined percentages should be in close agreement with the calculated values for the molecular formula C₅H₈N₄O.

Caption: Experimental workflow for the characterization of this compound.

Potential Applications and Future Directions

The imidazole scaffold is a well-established pharmacophore with a broad range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Similarly, carbohydrazide derivatives have been investigated for their therapeutic potential. The combination of these two moieties in this compound suggests that this compound could be a valuable building block for the synthesis of novel bioactive molecules. Further research is warranted to explore its biological activity profile and to synthesize derivatives with enhanced potency and selectivity.

References

- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.

-

PubChemLite. This compound (C5H8N4O). [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0243940). [Link]

-

NIST WebBook. 1H-Imidazole, 1-methyl-. [Link]

-

NIST WebBook. 1H-Imidazole, 1-methyl-. [Link]

-

SpectraBase. 1-Methylimidazole - Optional[FTIR] - Spectrum. [Link]

- Iqbal, M. A., et al. (2017). Synthesis, characterization and biological evaluation of some 5- methylpyrazine carbohydrazide based hydrazones. Journal of the Chemical Society of Pakistan, 39(5), 786-793.

- Dilek, G. (2021). Comprehensive study of imidazole-based hydrazones: From design, synthesis, and characterization to in vitro and in silico antipr. Turkish Journal of Chemistry, 45(4), 1141-1157.

A Technical Guide to 1-Methyl-1H-imidazole-5-carbohydrazide: Synthesis, Properties, and Applications in Drug Discovery

This guide provides an in-depth technical overview of 1-Methyl-1H-imidazole-5-carbohydrazide, a versatile heterocyclic building block of significant interest to researchers, scientists, and professionals in drug development. We will explore its chemical identity, synthesis protocols, physicochemical properties, and its pivotal role as a scaffold in the synthesis of novel therapeutic agents.

Core Chemical Identity

This compound is a derivative of imidazole, a five-membered aromatic heterocycle containing two nitrogen atoms. The presence of a methyl group at the N-1 position prevents tautomerization, locking the molecule in a single isomeric form. The carbohydrazide functional group at the C-5 position is the key to its synthetic utility, serving as a nucleophilic handle for the construction of more complex molecules.

| Identifier | Value | Source |

| CAS Number | 23585-00-4 | [1] |

| Molecular Formula | C₅H₈N₄O | [1] |

| Molecular Weight | 140.15 g/mol | [1] |

| IUPAC Name | 3-methylimidazole-4-carbohydrazide | [2] |

| Synonyms | 1-methyl-1h-imidazole-5-carboxylic acid hydrazide | [2] |

| SMILES | CN1C=NC=C1C(=O)NN | [2] |

| InChIKey | CFIAOJVURKEWPG-UHFFFAOYSA-N | [2] |

Molecular Structure:

Caption: 2D Structure of this compound.

Synthesis and Mechanism

The synthesis of this compound is typically achieved via a two-step process starting from the corresponding carboxylic acid. This method is analogous to the synthesis of other carbohydrazides, such as adamantane-1-carbohydrazide.[3]

Synthetic Workflow

Caption: General synthetic workflow for this compound.

Experimental Protocol

This protocol is a representative procedure based on established methods for carbohydrazide synthesis.[3][4]

Step 1: Synthesis of Methyl 1-Methyl-1H-imidazole-5-carboxylate

-

To a solution of 1-Methyl-1H-imidazole-5-carboxylic acid in excess methanol, add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, remove the methanol under reduced pressure.

-

Neutralize the residue carefully with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3x).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude methyl ester, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

-

Dissolve the crude methyl 1-methyl-1H-imidazole-5-carboxylate from the previous step in ethanol.

-

Add an excess of hydrazine hydrate (2-3 equivalents).

-

Reflux the reaction mixture for 3-5 hours. The formation of a precipitate may be observed.

-

Monitor the reaction by TLC until the starting ester is consumed.

-

Cool the reaction mixture to room temperature and then in an ice bath to maximize precipitation.

-

Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to afford this compound.

Causality and Mechanistic Insights

-

Esterification: The acid catalyst (H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity. This facilitates the nucleophilic attack by methanol, leading to the formation of the methyl ester through a classic Fischer esterification mechanism.

-

Hydrazinolysis: The carbohydrazide is formed via nucleophilic acyl substitution. The highly nucleophilic terminal nitrogen of hydrazine attacks the electrophilic carbonyl carbon of the ester. The methoxy group is subsequently eliminated as a leaving group (methanol), yielding the stable carbohydrazide product.

Physicochemical and Spectroscopic Profile

While specific experimental data for this compound is not widely published, its properties can be inferred from its structure and data available for related compounds.

Predicted and Related Physicochemical Properties:

| Property | Value | Notes |

| Physical State | White to light yellow solid | Based on supplier information.[5] |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

| Solubility | Expected to be soluble in polar organic solvents (e.g., DMSO, DMF, alcohols). | The parent compound, 1-methylimidazole, is very soluble in water and ethanol.[6] |

| pKa (Conjugate Acid) | ~7.4 | The pKa of the conjugate acid of 1-methylimidazole is 7.4, indicating it is slightly more basic than imidazole.[7] |

| LogP (predicted) | -1.1 | Indicates a high degree of hydrophilicity.[2] |

Expected Spectroscopic Characteristics:

-

¹H NMR: Expect signals for the methyl protons (singlet, ~3.8 ppm), two distinct signals for the imidazole ring protons (singlets), and exchangeable protons for the -NH-NH₂ group.

-

¹³C NMR: Expect signals for the methyl carbon, the two imidazole ring carbons, the carbonyl carbon, and the carbon attached to the carbohydrazide group.

-

IR Spectroscopy: Key stretches would include N-H stretching from the hydrazide group (~3200-3400 cm⁻¹), C=O stretching of the amide (~1650 cm⁻¹), and C=N and C=C stretching from the imidazole ring.

-

Mass Spectrometry: The molecular ion peak [M+H]⁺ would be expected at m/z 141.07709.[2]

Applications in Medicinal Chemistry and Drug Development

The primary utility of this compound lies in its role as a versatile intermediate for synthesizing hydrazone derivatives. The imidazole moiety is a well-known pharmacophore present in numerous approved drugs, valued for its ability to engage in hydrogen bonding and its favorable pharmacokinetic properties.[8] Similarly, the hydrazone linkage (-C=N-NH-C=O) is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[3]

Synthesis of Bioactive Hydrazones

The carbohydrazide functional group readily undergoes condensation reactions with aldehydes and ketones, typically under mild, acid-catalyzed conditions, to form stable hydrazone products.[9][10]

General Reaction Scheme:

Caption: Condensation reaction to form imidazole-based hydrazones.

This synthetic accessibility allows for the rapid generation of diverse chemical libraries for biological screening. By varying the aldehyde or ketone reactant, researchers can systematically modify the steric and electronic properties of the final molecule to optimize its interaction with biological targets.

Therapeutic Potential of Derivatives

-

Antimicrobial Agents: Hydrazone derivatives incorporating the imidazole scaffold have been synthesized and evaluated for their antibacterial properties. Certain compounds have shown significant efficacy against Gram-positive bacteria like S. aureus, with activity attributed to the inhibition of essential enzymes like L-glutamine:D-fructose-6-phosphate amidotransferase.[11]

-

Anticancer Agents: Both imidazole and hydrazone motifs are found in various anticancer agents.[8] Derivatives of this compound can be designed as potential inhibitors of key cellular targets in cancer, such as protein kinases.[12][13] For instance, related benzimidazole-hydrazone hybrids have been investigated as multi-kinase inhibitors, inducing apoptosis and cell cycle arrest in cancer cell lines.[14][15]

-

Enzyme Inhibitors: The structural features of these derivatives make them suitable candidates for targeting various enzyme active sites. For example, related carbohydrazide derivatives have been investigated as potential inhibitors of dipeptidyl peptidase-4 (DPP-IV), a target for type 2 diabetes treatment.[16]

Safety and Handling

This compound is classified as an irritant. Standard laboratory safety precautions should be strictly followed.

-

GHS Hazard Statements: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[17]

-

Precautionary Measures:

-

Handle in a well-ventilated area or fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid breathing dust, fumes, or vapors.

-

In case of contact with skin or eyes, rinse immediately and thoroughly with water and seek medical attention.[17]

-

Conclusion

This compound is a valuable and synthetically accessible building block for drug discovery and medicinal chemistry. Its stable 1-methylimidazole core combined with the reactive carbohydrazide handle provides a straightforward entry point to a diverse range of hydrazone derivatives. The established biological significance of both the imidazole and hydrazone scaffolds underscores the potential of these derivatives as novel therapeutic agents, particularly in the fields of antimicrobial and anticancer research. This guide provides the foundational knowledge for researchers to effectively utilize this compound in their synthetic and drug development programs.

References

-

Al-Warhi, T., et al. (2022). Design, Synthesis, and Molecular Docking of New Hydrazide–Hydrazone Derivatives with Imidazole Scaffold as Potential Antimicrobial Agents. Molecules, 27(21), 7244. [Link]

-

Duong, B. D., et al. (2019). Synthesis and Bioactivity of Hydrazide-Hydrazones with the 1-Adamantyl-Carbonyl Moiety. ChemistrySelect, 4(41), 12151-12156. [Link]

-

Onyinye, A. P. (2017). Hydrazones. IntechOpen. [Link]

-

Dilek, N. (2022). Comprehensive study of imidazole-based hydrazones: From design, synthesis, and characterization to in vitro and in silico antiproliferative properties. Turkish Journal of Chemistry, 46(2), 418-436. [Link]

-

Ioannidis, S., et al. (2014). Discovery of 1-Methyl-1H-imidazole Derivatives as Potent Jak2 Inhibitors. Journal of Medicinal Chemistry, 57(1), 144-158. [Link]

-

ChemicalBook. (n.d.). 1-methylimidazole. Retrieved from [Link]

-

Su, Q., et al. (2014). Discovery of 1-methyl-1H-imidazole derivatives as potent Jak2 inhibitors. Journal of Medicinal Chemistry, 57(1), 144-158. [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Al-Ghorbani, M., et al. (2022). Virtual Screening, Synthesis, and Biological Evaluation of Some Carbohydrazide Derivatives as Potential DPP-IV Inhibitors. Molecules, 27(18), 5849. [Link]

-

LabVIETCHEM. (n.d.). This compound 97%, 5g Maybridge. Retrieved from [Link]

-

Wikipedia. (2023). 1-Methylimidazole. Retrieved from [Link]

-

Al-Ostoot, F. H., et al. (2023). Discovery of 1H-benzo[d]imidazole-(halogenated) Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors. Molecules, 28(13), 5171. [Link]

-

Husain, A., et al. (2015). Synthesis, characterization and biological evaluation of some 5- methylpyrazine carbohydrazide based hydrazones. Journal of the Chilean Chemical Society, 60(2), 2910-2914. [Link]

-

LibreTexts Chemistry. (2021). 18.8: The Reactions of Aldehydes and Ketones with Amines and Amine Derivatives. Retrieved from [Link]

-

Kumar, S., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega, 7(3), 3045-3059. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. PubChemLite - this compound (C5H8N4O) [pubchemlite.lcsb.uni.lu]

- 3. Synthesis and Bioactivity of Hydrazide-Hydrazones with the 1-Adamantyl-Carbonyl Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 4. applications.emro.who.int [applications.emro.who.int]

- 5. researchgate.net [researchgate.net]

- 6. 1-methylimidazole [chemister.ru]

- 7. researchgate.net [researchgate.net]

- 8. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 9. pgsds.ictp.it [pgsds.ictp.it]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Discovery of 1-methyl-1H-imidazole derivatives as potent Jak2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Virtual Screening, Synthesis, and Biological Evaluation of Some Carbohydrazide Derivatives as Potential DPP-IV Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. This compound, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

A Technical Guide to the Synthesis of 1-Methyl-1H-imidazole-5-carbohydrazide: Pathways and Methodologies

Abstract

1-Methyl-1H-imidazole-5-carbohydrazide is a heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. Its structure combines the versatile imidazole scaffold, a common feature in numerous pharmaceuticals, with the reactive carbohydrazide moiety, a key precursor for synthesizing a wide array of bioactive molecules such as hydrazones, Schiff bases, and various heterocyclic systems.[1][2] The imidazole ring is a crucial component in drugs like the antifungal miconazole and the anticancer agent dacarbazine, while the hydrazide functional group is known for its role in antitubercular and antimicrobial agents.[2][3] This guide provides an in-depth exploration of the primary synthetic pathways to this compound, offering detailed, field-proven protocols and mechanistic insights tailored for researchers, scientists, and drug development professionals.

Introduction: Strategic Importance in Synthesis

The strategic value of this compound lies in its utility as a versatile intermediate. The N-methylated imidazole core provides a specific isomeric structure that is often explored in structure-activity relationship (SAR) studies for optimizing drug candidates, such as potent Jak2 inhibitors.[4][5] The carbohydrazide group serves as a reactive handle for molecular elaboration, enabling the construction of more complex derivatives. This guide focuses on the two most prevalent and reliable strategies for its synthesis:

-

Pathway A: A two-step sequence involving the esterification of a carboxylic acid precursor followed by hydrazinolysis.

-

Pathway B: A direct conversion from the carboxylic acid via an activated intermediate.

Each pathway will be examined with a focus on the causality behind experimental choices, ensuring that each protocol is presented as a self-validating system grounded in established chemical principles.

Core Synthetic Pathways

The synthesis of this compound originates from its corresponding carboxylic acid or ester. The selection of a specific pathway often depends on the availability of starting materials, desired purity, and scalability.

Pathway A: Esterification-Hydrazinolysis Route

This is the most conventional and widely adopted method for preparing carbohydrazides.[1][6] It involves the initial conversion of the parent carboxylic acid, 1-Methyl-1H-imidazole-5-carboxylic acid, into a more reactive ester, typically a methyl or ethyl ester. This ester intermediate subsequently undergoes nucleophilic acyl substitution with hydrazine to yield the target carbohydrazide.

Caption: Workflow for the Esterification-Hydrazinolysis pathway.

The synthesis of the initial building block, 1-Methyl-1H-imidazole-5-carboxylic acid, can be achieved through various heterocyclization methods. One common approach involves the cyclization of appropriate precursors. For instance, benzimidazole derivatives with similar substitution patterns have been synthesized via one-pot reductive cyclization reactions.[7][8]

The conversion of the carboxylic acid to its methyl ester is a critical step to activate the carbonyl group for subsequent hydrazinolysis. While less reactive esters can lead to longer reaction times, this method generally prevents the formation of diacylhydrazine byproducts.[1]

Protocol: Fischer Esterification

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 1-Methyl-1H-imidazole-5-carboxylic acid (1.0 eq) in anhydrous methanol (10-20 mL per gram of acid).

-

Catalyst Addition: Carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise to the stirring suspension. The addition is exothermic and should be done with caution.

-

Reaction: Heat the mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.

-

Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the acid catalyst by adding a saturated solution of sodium bicarbonate until effervescence ceases.

-

Extraction: Remove the methanol under reduced pressure. Extract the resulting aqueous residue with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield crude Methyl 1-methyl-1H-imidazole-5-carboxylate.[9] The product can be further purified by column chromatography or recrystallization if necessary.

Causality and Insights:

-

Acid Catalyst: Sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

-

Anhydrous Conditions: The reaction is an equilibrium process. Using excess methanol and removing water (either by a Dean-Stark trap or by using anhydrous reagents) drives the equilibrium towards the ester product.

-

Alternative Reagents: For substrates sensitive to strong acids, chemoselective methods using reagents like alkyl imidazole carbamates can be employed, which often proceed under milder conditions.[10][11]

This final step is a nucleophilic acyl substitution where hydrazine hydrate displaces the methoxy group of the ester to form the stable carbohydrazide. This is a standard and efficient method for generating hydrazides from esters.[12][13]

Protocol: Hydrazinolysis

-

Reaction Setup: Dissolve Methyl 1-methyl-1H-imidazole-5-carboxylate (1.0 eq) in absolute ethanol (15-25 mL per gram of ester) in a round-bottom flask fitted with a reflux condenser.

-

Reagent Addition: Add hydrazine hydrate (N₂H₄·H₂O, 3-5 eq) to the solution. An excess of hydrazine is used to ensure complete conversion and minimize potential side reactions.

-

Reaction: Heat the mixture to reflux and maintain for 2-6 hours. The product often precipitates out of the solution upon formation or during cooling. Monitor completion by TLC.

-

Isolation: Cool the reaction mixture to room temperature and then in an ice bath to maximize precipitation.

-

Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold ethanol to remove any unreacted starting material and excess hydrazine. Dry the product under vacuum to yield this compound as a solid.[14]

Causality and Insights:

-

Solvent Choice: Ethanol is an excellent solvent for both the ester and hydrazine hydrate, facilitating a homogeneous reaction. Its boiling point allows for a suitable reaction temperature.

-

Excess Hydrazine: Using an excess of hydrazine hydrate shifts the reaction equilibrium towards the product and helps to consume the ester completely.

Pathway B: Direct Conversion via Activated Esters

To circumvent the need for a separate esterification step, the carboxylic acid can be directly converted to the carbohydrazide. This is achieved by forming a highly reactive "activated ester" or mixed anhydride in situ, which then readily reacts with hydrazine.[1][15] This method can be more efficient in terms of step economy.

Caption: Workflow for the Direct Conversion pathway via an activated intermediate.

Protocol: Direct Conversion using DCCI/HOBt Coupling

-

Activation: In a flask under an inert atmosphere (e.g., nitrogen), dissolve 1-Methyl-1H-imidazole-5-carboxylic acid (1.0 eq) and 1-hydroxybenzotriazole (HOBt, 1.1 eq) in an anhydrous aprotic solvent like DMF or dichloromethane (CH₂Cl₂).

-

Coupling Agent: Cool the solution in an ice bath (0 °C) and add N,N'-dicyclohexylcarbodiimide (DCCI, 1.1 eq). Stir the mixture at 0 °C for 30 minutes and then at room temperature for 1-2 hours. A white precipitate of dicyclohexylurea (DCU) will form.

-

Hydrazine Addition: Cool the reaction mixture back to 0 °C and add hydrazine hydrate (1.2 eq) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

-

Work-up: Filter off the DCU precipitate and wash it with a small amount of the reaction solvent.

-

Purification: Concentrate the filtrate under reduced pressure. The residue can be purified by recrystallization or column chromatography to isolate the final product, this compound.

Causality and Insights:

-

DCCI (Dicyclohexylcarbodiimide): DCCI is a dehydrating agent that activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.

-

HOBt (1-Hydroxybenzotriazole): The O-acylisourea intermediate is prone to racemization and side reactions. HOBt traps this intermediate to form an HOBt-activated ester, which is more stable but still highly reactive towards nucleophiles like hydrazine. This minimizes side products and improves yield and purity.[1]

-

Continuous Flow Systems: For scalability and improved safety, similar direct conversions have been developed using continuous flow processes, offering short residence times and high yields.[15]

Data Summary and Comparison

The choice of synthetic route can impact reaction conditions, time, and overall yield. The following table summarizes typical parameters for the discussed pathways.

| Parameter | Pathway A: Esterification-Hydrazinolysis | Pathway B: Direct Conversion (DCCI/HOBt) |

| Starting Material | 1-Methyl-1H-imidazole-5-carboxylic acid | 1-Methyl-1H-imidazole-5-carboxylic acid |

| Key Steps | 1. Esterification2. Hydrazinolysis | 1. In situ activation2. Reaction with hydrazine |

| Typical Reagents | MeOH, H₂SO₄, N₂H₄·H₂O | DCCI, HOBt, N₂H₄·H₂O |

| Reaction Time | 6-14 hours (total) | 3-6 hours |

| Typical Yield | Good to Excellent (often >80%) | Good to Excellent (often >85%)[1] |

| Key Byproduct | None significant | Dicyclohexylurea (DCU) |

| Advantages | Well-established, reliable, simple reagents | Faster, fewer steps (step economy) |

| Disadvantages | Longer total reaction time, two separate steps | Requires anhydrous conditions, DCU removal |

Conclusion

The synthesis of this compound can be reliably accomplished through well-documented chemical transformations. The classical Esterification-Hydrazinolysis Pathway (A) offers a robust and straightforward approach, ideal for general laboratory synthesis. For researchers seeking greater efficiency and step economy, the Direct Conversion Pathway (B) using modern coupling agents provides a faster alternative, though it requires more stringent control over reaction conditions and purification to remove byproducts. The selection of the optimal pathway will ultimately be guided by the specific needs of the research project, including scale, purity requirements, and available resources. Both routes provide reliable access to this valuable building block, empowering further exploration in the design and development of novel therapeutic agents.

References

- A Novel Efficient Method for the Synthesis of 2-Thiophenecarbohydrazide. Zeitschrift für Naturforschung B.

- Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow. OSTI.GOV.

- One-Pot Synthesis of a New Imidazole-5-Carboxylic Acid Derivative via Heterocyclization Reaction. ResearchGate.

- A New Procedure for Preparation of Carboxylic Acid Hydrazides. ResearchGate.

- Methyl 1H-imidazole-5-carboxylate: A Versatile Chemical Intermediate. NINGBO INNO PHARMCHEM CO.,LTD.

- A Review on Synthesis of Carbohydrazide Derivatives. Asian Journal of Green Chemistry.

- One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MedCrave online.

- A Review on Synthesis of Carbohydrazide Derivatives. Asian Journal of Green Chemistry.

- Methyl 1H-imidazole-1-carboxylate. Enamine.

- Methyl 1-methyl-1H-imidazole-5-carboxylate. PubChem.

- Design, Synthesis, and Molecular Docking of New Hydrazide–Hydrazone Derivatives with Imidazole Scaffold as Potential Antimicrobial Agents. MDPI.

- Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas. Organic Letters.

- Discovery of 1-Methyl-1H-imidazole Derivatives as Potent Jak2 Inhibitors. ACS Publications.

- This compound. Santa Cruz Biotechnology.

- Discovery of 1-methyl-1H-imidazole derivatives as potent Jak2 inhibitors. PubMed.

- Comprehensive study of imidazole-based hydrazones: From design, synthesis, and characterization to in vitro and in silico antipr. National Library of Medicine.

Sources

- 1. ac1.hhu.de [ac1.hhu.de]

- 2. mdpi.com [mdpi.com]

- 3. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of 1-methyl-1H-imidazole derivatives as potent Jak2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. medcraveonline.com [medcraveonline.com]

- 9. Methyl 1-methyl-1H-imidazole-5-carboxylate | C6H8N2O2 | CID 2736896 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Methyl 1H-imidazole-1-carboxylate - Enamine [enamine.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. A Review on Synthesis of Carbohydrazide Derivatives [ajgreenchem.com]

- 13. ajgreenchem.com [ajgreenchem.com]

- 14. scbt.com [scbt.com]

- 15. osti.gov [osti.gov]

An In-Depth Technical Guide to 1-Methyl-1H-imidazole-5-carbohydrazide: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and history of 1-Methyl-1H-imidazole-5-carbohydrazide, a heterocyclic compound of interest in medicinal chemistry. While the specific historical details of its initial synthesis remain to be definitively established in publicly accessible literature, this document delineates the logical synthetic pathway, drawing from established methodologies for analogous imidazole derivatives. Furthermore, by examining the well-documented biological significance of both the imidazole and carbohydrazide pharmacophores, this guide offers insights into the potential applications and rationale for the synthesis of this and related compounds. Detailed experimental protocols for the key synthetic steps are provided, alongside a discussion of the broader therapeutic potential of this chemical scaffold.

Introduction: The Imidazole and Carbohydrazide Moieties in Medicinal Chemistry

The imidazole ring is a fundamental five-membered aromatic heterocycle containing two nitrogen atoms. This structural motif is a cornerstone in medicinal chemistry, appearing in a vast array of biologically active molecules, including the essential amino acid histidine and the neurotransmitter histamine. The prevalence of the imidazole core in pharmaceuticals stems from its ability to participate in hydrogen bonding and coordinate with metal ions, facilitating interactions with biological targets. Imidazole derivatives have demonstrated a wide spectrum of pharmacological activities, including antibacterial, antifungal, anticancer, and antiviral properties.

Similarly, the carbohydrazide functional group (-CONHNH2) and its hydrazone derivatives are recognized as important pharmacophores. They are key components in a variety of therapeutically active compounds, exhibiting antimicrobial, anticonvulsant, anti-inflammatory, and anticancer activities. The ability of the hydrazone linkage (-C=N-NH-CO-) to form stable complexes with various enzymes and receptors underpins its biological significance.

The conjunction of these two potent pharmacophores in this compound (Figure 1) presents a molecule with significant potential for biological activity, making it a subject of interest for synthetic and medicinal chemists.

Figure 1. Chemical Structure of this compound

Caption: Synthetic pathway to 1-Methyl-1H-imidazole-5-carboxylic acid.

Synthesis of this compound

The final step in the synthesis is the conversion of the carboxylic acid ester to the carbohydrazide. This is typically achieved by refluxing the ester with hydrazine hydrate in a suitable solvent, such as ethanol.

Caption: Final step in the synthesis of this compound.

Experimental Protocols

Protocol 1: Synthesis of Methyl 1-methyl-1H-imidazole-5-carboxylate

Materials:

-

1-Methyl-1H-imidazole-5-carboxylic acid

-

Methanol (anhydrous)

-

Thionyl chloride (SOCl₂) or a strong acid catalyst (e.g., concentrated H₂SO₄)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Dichloromethane (CH₂Cl₂)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of 1-methyl-1H-imidazole-5-carboxylic acid (1.0 eq) in anhydrous methanol, slowly add thionyl chloride (1.2 eq) at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and carefully neutralize with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude methyl 1-methyl-1H-imidazole-5-carboxylate.

-

Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Synthesis of this compound

Materials:

-

Methyl 1-methyl-1H-imidazole-5-carboxylate

-

Hydrazine hydrate (80-100%)

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Büchner funnel and filter paper

Procedure:

-

Dissolve methyl 1-methyl-1H-imidazole-5-carboxylate (1.0 eq) in ethanol in a round-bottom flask.

-

Add an excess of hydrazine hydrate (3-5 eq) to the solution.

-

Reflux the reaction mixture for 8-12 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature, and then place it in an ice bath to facilitate precipitation of the product.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the solid with cold ethanol to remove any unreacted hydrazine hydrate.

-

Dry the product under vacuum to obtain this compound.

Physicochemical Properties and Characterization Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| CAS Number | 23585-00-4 | |

| Molecular Formula | C₅H₈N₄O | |

| Molecular Weight | 140.15 g/mol | |

| Appearance | White to off-white solid | Commercial suppliers |

| Predicted XlogP | -1.1 | |

| Monoisotopic Mass | 140.06981 Da |

Characterization of the synthesized compound would typically involve the following spectroscopic techniques:

-

¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the presence and connectivity of the protons in the molecule, including the methyl group, the imidazole ring protons, and the -NH and -NH₂ protons of the carbohydrazide moiety.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify all the unique carbon atoms in the structure.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): To identify the characteristic functional groups, such as the C=O stretch of the amide, the N-H stretches of the hydrazide, and the C-N and C=N vibrations of the imidazole ring.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming the structure.

Potential Applications and Future Directions

-

Antimicrobial Agents: The imidazole ring is a core component of many antifungal and antibacterial drugs. The carbohydrazide moiety and its hydrazone derivatives are also well-known for their broad-spectrum antimicrobial activity. Therefore, this compound is a promising candidate for development as a novel antimicrobial agent. Further research could involve the synthesis of a library of its hydrazone derivatives by reacting it with various aldehydes and ketones, followed by screening for antibacterial and antifungal activity.

-

Anticancer Agents: Numerous imidazole-containing compounds have been investigated and developed as anticancer drugs. Hydrazone derivatives have also shown significant potential as cytotoxic agents. The combined scaffold of this compound could serve as a template for the design of new anticancer compounds.

-

Antitubercular Agents: The emergence of drug-resistant strains of Mycobacterium tuberculosis has necessitated the search for new antitubercular drugs. Both imidazole and hydrazide/hydrazone motifs have been incorporated into compounds with significant antimycobacterial activity.

-

Enzyme Inhibitors: The structural features of this compound, particularly its ability to act as a ligand and form hydrogen bonds, make it a potential candidate for enzyme inhibition studies.

Future research on this compound should focus on a comprehensive evaluation of its biological activity profile. This would involve in vitro screening against a panel of microbial strains and cancer cell lines, followed by in vivo studies for promising candidates. Furthermore, the synthesis of a diverse library of its derivatives will be crucial for establishing structure-activity relationships (SAR) and optimizing its therapeutic potential.

Conclusion

This compound is a heterocyclic compound that integrates two important pharmacophores, the imidazole ring and the carbohydrazide moiety. While its specific discovery and history are not well-documented, its synthesis is achievable through established chemical methodologies. The rich pharmacological history of its constituent functional groups suggests that this compound and its derivatives hold significant promise for the development of new therapeutic agents, particularly in the areas of antimicrobial and anticancer research. This technical guide provides a foundational understanding of its synthesis and potential applications, aiming to stimulate further investigation into this intriguing molecule.

References

Cavalleri, B., Volpe, G., Arioli, V., & Lancini, G. (1977). Synthesis and biological activity of two metabolites of 1-methyl-5-(1-methylethyl)-2

An In-depth Technical Guide to 1-Methyl-1H-imidazole-5-carbohydrazide Derivatives and Analogs: Synthesis, Biological Activity, and Therapeutic Potential

This guide provides a comprehensive technical overview of 1-methyl-1H-imidazole-5-carbohydrazide, a versatile heterocyclic scaffold, and its derivatives. Intended for researchers, medicinal chemists, and drug development professionals, this document delves into the synthesis, biological evaluation, and mechanistic insights of this promising class of compounds. We will explore the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative scientific literature.

The this compound Core: A Privileged Scaffold in Medicinal Chemistry

The imidazole ring is a fundamental component of numerous biologically active molecules, including the amino acid histidine and several approved drugs.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it a valuable pharmacophore in drug design.[2] The carbohydrazide functional group (-CONHNH2) is a key building block for the synthesis of various heterocyclic compounds and is known to contribute to a wide range of biological activities.[3][4] The combination of the 1-methyl-1H-imidazole ring with a 5-carbohydrazide moiety creates a scaffold with significant potential for chemical modification and the development of novel therapeutic agents.

The strategic placement of the methyl group at the N1 position of the imidazole ring can influence the compound's pharmacokinetic properties and its interactions with biological targets. The carbohydrazide at the C5 position serves as a versatile handle for the introduction of diverse chemical functionalities, allowing for the fine-tuning of the molecule's biological activity.

Synthesis of this compound and its Derivatives

The synthesis of this compound and its subsequent derivatization into analogs such as hydrazones are key steps in exploring the therapeutic potential of this scaffold.

Synthesis of the Core Scaffold: this compound

The preparation of this compound typically begins with the corresponding carboxylic acid or its ester derivative. The general and reliable method involves the reaction of the methyl ester of 1-methyl-1H-imidazole-5-carboxylic acid with hydrazine hydrate.

Experimental Protocol: Synthesis of this compound

-

Esterification: 1-Methyl-1H-imidazole-5-carboxylic acid is esterified to its methyl ester. This can be achieved by reacting the carboxylic acid with methanol in the presence of a catalytic amount of a strong acid like sulfuric acid.

-

Hydrazinolysis: The resulting methyl 1-methyl-1H-imidazole-5-carboxylate is then refluxed with an excess of hydrazine hydrate.[5] The reaction progress is monitored by thin-layer chromatography (TLC).

-

Isolation and Purification: Upon completion of the reaction, the excess hydrazine hydrate is removed under reduced pressure. The resulting crude product is then purified, typically by recrystallization from a suitable solvent like ethanol, to yield pure this compound.[5]

The following diagram illustrates the synthetic workflow:

Caption: Synthesis of the core scaffold.

Synthesis of this compound Derivatives: The Hydrazones

A prominent class of derivatives synthesized from this compound are hydrazones. These are formed by the condensation reaction between the carbohydrazide and various aldehydes or ketones.[6][7] This reaction allows for the introduction of a wide array of substituents, enabling extensive structure-activity relationship (SAR) studies.

Experimental Protocol: General Synthesis of Hydrazone Derivatives

-

Reaction Setup: this compound (1 equivalent) is dissolved in a suitable solvent, typically ethanol or methanol.

-

Addition of Carbonyl Compound: The desired aldehyde or ketone (1-1.2 equivalents) is added to the solution. A catalytic amount of acid, such as acetic acid, can be added to facilitate the reaction.[7]

-

Reaction Conditions: The reaction mixture is then refluxed for a period ranging from a few hours to overnight, with the progress monitored by TLC.

-

Product Isolation: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The solid is then washed with a cold solvent and dried. Further purification can be achieved by recrystallization.[5]

The general synthetic scheme for hydrazone formation is depicted below:

Caption: Anticancer mechanisms of action.

Quantitative Data on Anticancer Activity:

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 7c | MCF-7 (Breast) | 0.6312 | [6] |

| 7b | A549 (Lung) | 3.472 | [6] |

| 14 | PPC-1 (Prostate) | 3.1 | [8] |

| 22 | U-87 (Glioblastoma) | 47.2 | [8] |

Antimicrobial Activity

The imidazole nucleus is a well-established pharmacophore in antimicrobial agents. [1]Derivatives of this compound have shown promising activity against a range of bacterial and fungal pathogens.

Mechanism of Action: The antimicrobial effect of these compounds is often linked to the inhibition of essential microbial enzymes. For instance, some imidazole-hydrazone derivatives have been found to inhibit L-glutamine: D-fructose-6-phosphate amidotransferase (GlcN-6-P), an enzyme crucial for the biosynthesis of the bacterial cell wall. [7] Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth.

-

Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing the broth.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. [1] Quantitative Data on Antimicrobial Activity:

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| 4b | Staphylococcus aureus | 50 | [7] |

| 5c | Staphylococcus aureus | 50 | [7] |

Structure-Activity Relationship (SAR) Insights

The diverse range of synthesized derivatives has allowed for the elucidation of key structure-activity relationships. For instance, the nature and position of substituents on the aromatic ring of the hydrazone moiety can significantly influence the biological activity. Electron-withdrawing or electron-donating groups, as well as the presence of heterocyclic rings, can modulate the potency and selectivity of the compounds. [9][10]These SAR studies are crucial for the rational design of more effective and safer therapeutic agents.

Conclusion and Future Perspectives

This compound derivatives represent a versatile and promising class of compounds with significant therapeutic potential, particularly in the areas of oncology and infectious diseases. The synthetic accessibility of this scaffold allows for the creation of large and diverse chemical libraries for biological screening. Future research in this area should focus on optimizing the lead compounds to improve their potency, selectivity, and pharmacokinetic profiles. Further elucidation of their mechanisms of action will also be critical for their advancement into preclinical and clinical development. The insights provided in this guide are intended to serve as a valuable resource for researchers dedicated to the discovery and development of novel therapeutics based on this privileged heterocyclic core.

References

-

Effect of hydrazones 1–19 on cancer cell viability at a concentration... - ResearchGate. Available from: [Link]

-

Comprehensive study of imidazole-based hydrazones: From design, synthesis, and characterization to in vitro and in silico antiproliferative activity analysis - TÜBİTAK Academic Journals. Available from: [Link]

-

Comprehensive study of imidazole-based hydrazones: From design, synthesis, and characterization to in vitro and in silico antipr. Available from: [Link]

-

Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. Available from: [Link]

-

Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Available from: [Link]

-

TRDizin | Comprehensive study of imidazole-based hydrazones: From desi - Ulakbim. Available from: [Link]

-

Imidazoles as potential anticancer agents - PMC - PubMed Central. Available from: [Link]

-

Synthesis and Bioactivity of Hydrazide-Hydrazones with the 1-Adamantyl-Carbonyl Moiety. Available from: [Link]

-

Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC - PubMed Central. Available from: [Link]

-

Synthesis, characterization and biological evaluation of some 5- methylpyrazine carbohydrazide based hydrazones. Available from: [Link]

-

Synthesis, Characterization and Antimicrobial Activity of Imidazole Derivatives - Asian Publication Corporation. Available from: [Link]

-

Design, Synthesis, and Molecular Docking of New Hydrazide–Hydrazone Derivatives with Imidazole Scaffold as Potential Antimicrobial Agents - MDPI. Available from: [Link]

-

Synthesis, spectral characterization and antimicrobial studies of novel imidazole derivatives - Der Pharma Chemica. Available from: [Link]

-

(PDF) Discovery of 1-Methyl-1H-imidazole Derivatives as Potent Jak2 Inhibitors. Available from: [Link]

-

Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Available from: [Link]

-

Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity - MDPI. Available from: [Link]

-

Imidazole Antifungals: A Review of Their Action Mechanisms on Cancerous Cells - CABI Digital Library. Available from: [Link]

-

Synthesis and Bioactivity of Hydrazide-Hydrazones with the 1-Adamantyl-Carbonyl Moiety. Available from: [Link]

-

This compound (C5H8N4O) - PubChemLite. Available from: [Link]

-

This compound 97%, 5g Maybridge - LabVIETCHEM. Available from: [Link]

-

Design, synthesis and evaluation of 1-benzyl-1H-imidazole-5-carboxamide derivatives as potent TGR5 agonists - PubMed. Available from: [Link]

-

Structure-activity relationship (SAR) investigations of substituted imidazole analogs as TRPV1 antagonists - PubMed. Available from: [Link]

- CN103086978A - 1-methylimidazole preparation method - Google Patents.

-

Design and synthesis of novel imidazoline derivatives with potent antihyperglycemic activity in a rat model of type 2 diabetes - PubMed. Available from: [Link]

-

Synthesis and SAR study of 4,5-diaryl-1H-imidazole-2(3H)-thione derivatives, as potent 15-lipoxygenase inhibitors | Request PDF - ResearchGate. Available from: [Link]

Sources

- 1. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. applications.emro.who.int [applications.emro.who.int]

- 6. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 7. Design, Synthesis, and Molecular Docking of New Hydrazide–Hydrazone Derivatives with Imidazole Scaffold as Potential Antimicrobial Agents [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Structure-activity relationship (SAR) investigations of substituted imidazole analogs as TRPV1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

A Theoretical and Computational Scrutiny of 1-Methyl-1H-imidazole-5-carbohydrazide: A Guide for Drug Discovery

This technical guide provides a comprehensive overview of the theoretical and computational methodologies applicable to the study of 1-Methyl-1H-imidazole-5-carbohydrazide. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the molecular architecture, electronic properties, and potential biological interactions of this heterocyclic compound, underpinned by a synthesis of established experimental data and in-silico techniques. The narrative emphasizes the rationale behind computational choices, ensuring a robust and self-validating approach to the theoretical investigation of this promising scaffold.

Introduction: The Therapeutic Potential of Imidazole-Carbohydrazide Scaffolds

The imidazole ring is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile chemical properties and ability to engage in various biological interactions.[1][2][3] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral effects.[1][3][4][5] The incorporation of a carbohydrazide moiety further enhances the drug-like properties of the imidazole scaffold, providing additional hydrogen bonding sites and the potential for chelation, which can be crucial for enzyme inhibition and other biological functions.[6][7] this compound, with its specific substitution pattern, presents a unique electronic and steric profile that warrants detailed theoretical investigation to unlock its full therapeutic potential.

Molecular Structure and Spectroscopic Characterization: The Experimental Foundation

A thorough theoretical study is anchored in a precise understanding of the molecule's three-dimensional structure and electronic distribution. This is primarily achieved through a combination of synthetic chemistry and spectroscopic analysis.

Synthesis Pathway

The synthesis of this compound typically proceeds through a multi-step process, starting with the corresponding carboxylic acid or its ester derivative. A common synthetic route involves the esterification of the imidazole carboxylic acid followed by hydrazinolysis.[6]

Experimental Protocol: Synthesis of this compound

-

Esterification: 1-Methyl-1H-imidazole-5-carboxylic acid is refluxed in an excess of an alcohol (e.g., methanol or ethanol) with a catalytic amount of a strong acid (e.g., concentrated sulfuric acid) to yield the corresponding ester.

-

Hydrazinolysis: The resulting ester is then reacted with hydrazine hydrate, typically in an alcoholic solvent under reflux, to afford this compound.[6][8]

-

Purification: The crude product is purified by recrystallization from a suitable solvent to obtain a crystalline solid.

Spectroscopic Validation

The synthesized compound's identity and purity are confirmed using a suite of spectroscopic techniques:

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: Provides information about the functional groups present in the molecule. Key vibrational bands for this compound would include N-H stretching, C=O stretching of the hydrazide, and C-N and C=C stretching of the imidazole ring.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Elucidates the connectivity of atoms and the chemical environment of each proton and carbon atom, confirming the substitution pattern on the imidazole ring.[9]

-

Single-Crystal X-ray Diffraction: Offers the most definitive three-dimensional structure of the molecule in the solid state, providing precise bond lengths, bond angles, and torsion angles. This experimental geometry is the gold standard for validating the results of computational geometry optimization.

Computational and Theoretical Investigations: From Molecular Orbitals to Biological Targets

In-silico methods provide invaluable insights into the intrinsic properties of this compound and its potential interactions with biological macromolecules.

Density Functional Theory (DFT) Studies

DFT is a powerful quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules.[10][11]

The first step in a DFT study is to optimize the molecular geometry to find the lowest energy conformation. The optimized structure provides theoretical bond lengths and angles that can be compared with experimental X-ray diffraction data for validation.

| Parameter | Typical Theoretical Value (Å/°) | Significance |

| C=O Bond Length | ~1.23 | Indicates the double bond character of the carbonyl group. |

| C-N (hydrazide) | ~1.34 | Reflects the partial double bond character due to resonance. |

| N-N Bond Length | ~1.42 | A typical single bond length for hydrazine derivatives. |

| Imidazole C-N | ~1.33 - 1.38 | Characteristic bond lengths within the aromatic imidazole ring. |

| Imidazole C=C | ~1.36 | Characteristic double bond length within the imidazole ring. |

| Dihedral Angles | Variable | Define the three-dimensional shape and orientation of the carbohydrazide group relative to the imidazole ring. |

Experimental Protocol: DFT Geometry Optimization

-

Software: Gaussian, ORCA, or similar quantum chemistry software package.

-

Method: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is a commonly used and reliable choice.

-

Basis Set: 6-311++G(d,p) or a similar Pople-style basis set that includes diffuse functions and polarization functions for accurate description of non-covalent interactions and electron distribution.

-

Procedure: a. Construct the initial molecular structure of this compound. b. Perform a geometry optimization calculation to find the minimum energy structure. c. Confirm that the optimized structure corresponds to a true minimum by performing a frequency calculation (no imaginary frequencies).

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The HOMO-LUMO energy gap is an indicator of chemical stability.

| Parameter | Significance |

| HOMO Energy | Relates to the ionization potential and electron-donating ability. |

| LUMO Energy | Relates to the electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

The MEP map is a visual representation of the charge distribution in a molecule. It helps to identify electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites, which is critical for predicting non-covalent interactions with biological targets.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[7][10][12] It is widely used in drug discovery to predict the binding mode and affinity of a small molecule ligand to a protein target.

Based on the known biological activities of imidazole derivatives, potential protein targets for this compound could include:

-

Bacterial Enzymes: Such as DNA gyrase or dihydrofolate reductase for antibacterial activity.[1]

-

Fungal Enzymes: Like lanosterol 14α-demethylase for antifungal activity.

-

Cancer-Related Proteins: Kinases or other signaling proteins implicated in cancer progression.[5]

The docking process involves placing the ligand (this compound) into the active site of the protein and evaluating the binding energy of different poses. The pose with the lowest binding energy is considered the most likely binding mode. Analysis of the docked pose reveals key interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking.

Experimental Protocol: Molecular Docking

-

Software: AutoDock, PyRx, or Schrödinger Suite.[12]

-

Preparation: a. Obtain the 3D structure of the target protein from the Protein Data Bank (PDB). b. Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges. c. Prepare the ligand (this compound) by optimizing its geometry and assigning charges.

-

Docking: a. Define the binding site (grid box) on the protein. b. Run the docking simulation to generate multiple binding poses.

-

Analysis: a. Analyze the top-ranked poses based on their binding energies. b. Visualize the protein-ligand complex to identify key interactions.

Visualizing Theoretical Workflows and Molecular Structure

Graphviz diagrams are used to illustrate the logical flow of the theoretical studies and the molecular structure of this compound.

Caption: Workflow for the theoretical study of this compound.

Caption: 2D structure of this compound.

Conclusion and Future Directions

The theoretical study of this compound, through a synergistic approach of DFT and molecular docking, provides a powerful platform for elucidating its chemical reactivity and predicting its biological activity. This in-silico framework, validated by experimental data, allows for the rational design of novel derivatives with enhanced therapeutic properties. Future work should focus on synthesizing and experimentally validating the biological activities predicted by these computational models, as well as exploring the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of this promising molecule to further assess its drug-likeness.

References

- Belgodere, E., Bossio, R., Parrini, V., & Pepino, R. (1980). Imidazole Derivatives With Potential Biological Activity. Arzneimittelforschung, 30(7), 1051-6.

- Abdul Jabar, K. (2018).

- Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2020). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Molecules, 25(11), 2675.

- Gaba, M., Singh, S., & Mohan, C. (2014). Synthesis and Biological Evaluation of New Compounds with Nitroimidazole Moiety. Journal of Chemistry, 2014, 1-10.

- Abdel-Wahab, B. F., Mohamed, H. A., & El-Adasy, A. A. (2021). Design, Synthesis, and Molecular Docking of New Hydrazide–Hydrazone Derivatives with Imidazole Scaffold as Potential Antimicrobial Agents. Molecules, 26(16), 4994.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- Gupta, V., & Kant, V. (2013). A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives.

- Khan, I., Zaib, S., Batool, S., & Iqbal, J. (2017). Synthesis, characterization and biological evaluation of some 5-methylpyrazine carbohydrazide based hydrazones. Journal of the Chemical Society of Pakistan, 39(5), 783-790.

- Dilek, N. (2022). Comprehensive study of imidazole-based hydrazones: From design, synthesis, and characterization to in vitro and in silico antiproliferative activity. Turkish Journal of Chemistry, 46(2), 420-438.

- Steed, J. W., & Atwood, J. L. (2021). Synthesis, characterization, and crystal structure of hexakis(1-methyl-1H-imidazole-κN3)zinc(II) dinitrate.

-

PubChem. (n.d.). 1-methyl-1H-imidazole-5-carbaldehyde. Retrieved from [Link]

-

PubChem. (n.d.). 1H-imidazole-5-carbohydrazide. Retrieved from [Link]

- Asadi, S., Ramezani, M., & Tabatabai, S. A. (2022). Docking study, molecular dynamic, synthesis, anti-α-glucosidase assessment, and ADMET prediction of new benzimidazole-Schiff base derivatives. Scientific Reports, 12(1), 14881.

- El-Faham, A., Osman, S. M., & Al-Otaibi, J. S. (2021). Experimental and Computational Interaction Studies of (E)-N'-Benzylidene-5-Methyl-1H-Pyrazole-3-Carbohydrazide with α-Glucosidase and α-Amylase Enzymes: A Detailed Structural, Spectroscopic, and Biophysical Study.

- Patel, R., Sharma, P., Koshti, R. R., Vyas, A., & Sangani, C. B. (2023). Synthesis, Biological Evaluation, DFT Studies and Molecular Docking of Novel 4-(5-(1H-Imidazol-1-Yl)-3-Methyl-1-Phenyl-1H-Pyrazol-4-Yl)-6-Amino-3-Methyl- 1-Phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-Carbonitrile and its Derivatives. Asian Journal of Chemistry, 35(7), 1616–1624.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and Biological Evaluation of New Compounds with Nitroimidazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scialert.net [scialert.net]

- 4. Imidazole derivatives with potential biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 6. applications.emro.who.int [applications.emro.who.int]

- 7. Docking study, molecular dynamic, synthesis, anti-α-glucosidase assessment, and ADMET prediction of new benzimidazole-Schiff base derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]

- 9. Synthesis, characterization, and crystal structure of hexakis(1-methyl-1H-imidazole-κN3)zinc(II) dinitrate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. asianpubs.org [asianpubs.org]

- 12. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Potential Biological Activity of 1-Methyl-1H-imidazole-5-carbohydrazide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous clinically significant drugs.[1] Its unique electronic characteristics facilitate binding to a wide array of biological targets, leading to diverse pharmacological activities including antimicrobial, anticancer, and anti-inflammatory effects.[1][2] When coupled with a carbohydrazide moiety—a functional group also known for a broad spectrum of biological properties—the resulting scaffold, exemplified by 1-Methyl-1H-imidazole-5-carbohydrazide, presents a compelling subject for therapeutic investigation. While direct biological data on this specific molecule is sparse, a wealth of research on structurally related imidazole-carbohydrazide derivatives provides a strong rationale for its exploration. This guide synthesizes existing knowledge on analogous compounds to build a predictive framework for the potential biological activities of this compound, and proposes a comprehensive, multi-faceted research program to validate these hypotheses. We will detail robust experimental protocols, from initial synthesis and derivatization to in-depth screening for antimicrobial, anticancer, and anti-inflammatory properties, providing a roadmap for its development from a chemical entity to a potential therapeutic lead.

Rationale and Synthetic Strategy

The core structure of this compound combines two pharmacologically privileged scaffolds. The imidazole ring is a five-membered heterocycle with two nitrogen atoms, making it an isostere of purine and a key component of natural molecules like histidine and histamine.[3] The carbohydrazide group (-CONHNH₂) and its hydrazone derivatives (-CONH-N=CR₁R₂) are recognized for their versatile biological activities and their ability to act as ligands for metal ions.[4][5] This combination suggests a high probability of interaction with biological systems.

Proposed Synthesis of this compound and its Hydrazone Derivatives

The synthesis of the title compound is anticipated to be straightforward, typically proceeding from the corresponding methyl or ethyl ester of 1-methyl-1H-imidazole-5-carboxylic acid. This precursor can be reacted with hydrazine hydrate under reflux to yield the desired carbohydrazide.[6][7] To explore the structure-activity relationship (SAR), a library of hydrazone derivatives can be generated via condensation reaction of the carbohydrazide with a diverse panel of aromatic and heteroaromatic aldehydes or ketones.[4] This approach is a well-established strategy for enhancing and diversifying the biological activity of a parent carbohydrazide compound.[5]

A generalized workflow for the synthesis is presented below.

Caption: Proposed workflow for synthesis and derivatization.

Potential Biological Activity I: Antimicrobial Agents

Hypothesis: Based on extensive research into related imidazole-hydrazone compounds, this compound and its derivatives are strong candidates for novel antimicrobial agents.[4][8] Studies have shown that such compounds can exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[4][9]

Proposed Mechanism of Action

The antimicrobial activity of imidazole-based compounds is often attributed to the nitrogen-containing heterocyclic system.[4] For closely related hydrazide-hydrazone derivatives, molecular docking studies have suggested that they may act as potent inhibitors of L-glutamine: D-fructose-6-phosphate amidotransferase [GlcN-6-P], a key enzyme in the bacterial cell wall biosynthesis pathway.[4] By binding to the active site of this enzyme with higher affinity than the natural ligand, these compounds can disrupt cell wall integrity, leading to bacterial cell death.

Experimental Protocol: Antimicrobial Susceptibility Testing

A standard two-step protocol is recommended to first screen for activity and then quantify the potency.

A. Initial Screening: Agar Well Diffusion Method

-

Prepare Mueller-Hinton agar plates.

-

Inoculate the agar surface with a standardized suspension (e.g., 0.5 McFarland) of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa).

-

Bore wells (6 mm diameter) into the agar.

-

Add a fixed concentration (e.g., 100 µg/mL in DMSO) of the test compounds to the wells.

-

Use a standard antibiotic (e.g., Ciprofloxacin) as a positive control and DMSO as a negative control.

-

Incubate the plates at 37°C for 24 hours.

-

Measure the diameter of the inhibition zone (in mm) around each well.

B. Potency Determination: Minimum Inhibitory Concentration (MIC)

-

Perform a serial two-fold dilution of the active compounds in a 96-well microtiter plate using Mueller-Hinton broth.

-

Add a standardized inoculum of the test bacteria to each well.

-

Incubate the plates at 37°C for 24 hours.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[4]

Data Presentation

Results should be summarized for clear comparison.

| Compound | Test Organism | Inhibition Zone (mm) | MIC (µg/mL) |

| Hydrazide (Parent) | S. aureus | ||

| E. coli | |||

| Hydrazone Derivative 1 | S. aureus | ||

| E. coli | |||

| Ciprofloxacin (Control) | S. aureus | ||

| E. coli |

Potential Biological Activity II: Anticancer Agents

Hypothesis: The imidazole scaffold is present in several anticancer drugs, and numerous studies have demonstrated the cytotoxic potential of novel imidazole-carbohydrazide derivatives against various human cancer cell lines.[10][11][12] Therefore, this compound is a promising candidate for development as an anticancer agent.

Proposed Mechanism of Action

Related imidazopyridine-carbohydrazide derivatives have been shown to exert their anticancer effects through multiple mechanisms.[10][13] These include:

-

Cell Cycle Arrest: Inducing a halt in the cell cycle, often at the G0/G1 phase, thereby preventing cancer cell proliferation.[10][11]

-